

experimental protocol for (2s)-2-(4-Bromophenyl)morpholine synthesis

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Compound of Interest

Compound Name: (2s)-2-(4-Bromophenyl)morpholine

CAS No.: 920798-90-9

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An Application Note for the Asymmetric Synthesis of **(2s)-2-(4-Bromophenyl)morpholine**

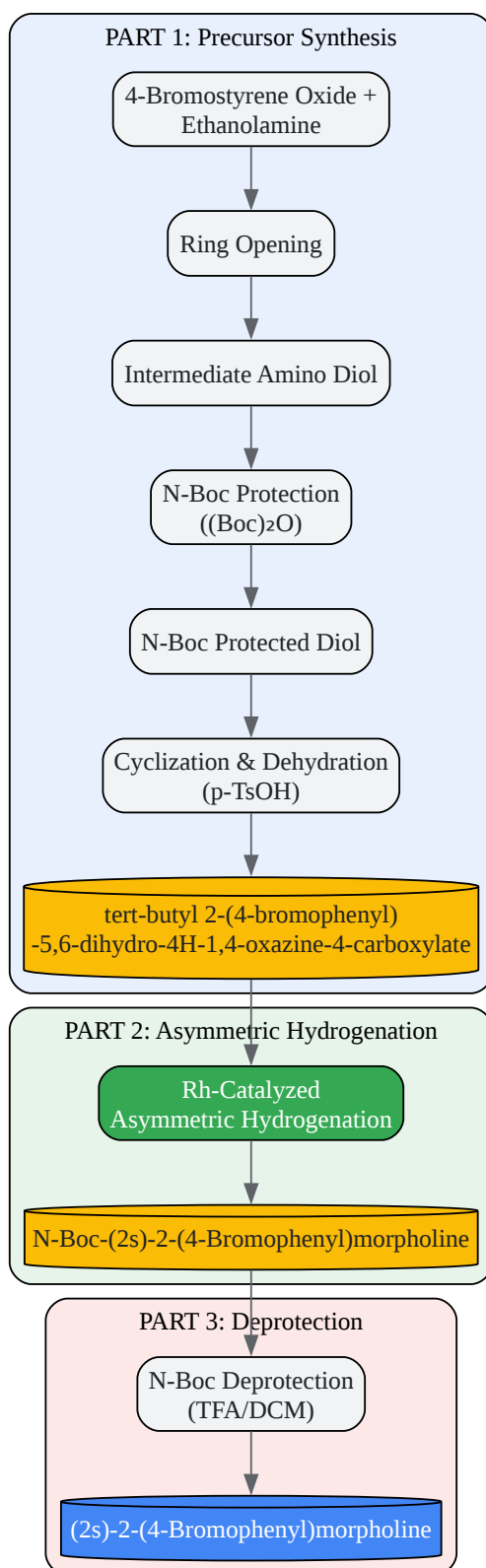
Introduction

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents due to their favorable physicochemical properties and ability to form key interactions with biological targets. Specifically, the (2s)-2-aryl morpholine moiety is a crucial building block for synthesizing novel drug candidates. This document provides a comprehensive, field-proven experimental protocol for the enantioselective synthesis of **(2s)-2-(4-Bromophenyl)morpholine**.

The strategy outlined herein is a robust, three-part process centered around the highly efficient asymmetric hydrogenation of a key enamide intermediate. This state-of-the-art approach, utilizing a rhodium-based chiral catalyst, ensures excellent enantioselectivity (up to 99% ee) and high yields, providing a reliable pathway to the desired stereoisomer.^{[1][2]} This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, the rationale behind experimental choices, and critical safety considerations.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: construction of the N-protected dehydromorpholine precursor, the critical enantioselective hydrogenation, and final deprotection to yield the target compound.



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Figure 1: Overall 3-part workflow for the synthesis.

PART 1: Synthesis of Dehydromorpholine Precursor

This stage focuses on constructing the key intermediate, tert-butyl 2-(4-bromophenyl)-5,6-dihydro-4H-1,4-oxazine-4-carboxylate. This is achieved through a three-step sequence starting from commercially available materials.

Step 1.1: Synthesis of 2-((2-(4-bromophenyl)-2-hydroxyethyl)amino)ethan-1-ol

This step involves the regioselective ring-opening of the epoxide, 4-bromostyrene oxide, with ethanolamine. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide.

Protocol:

- To a round-bottom flask, add ethanolamine (1.2 equivalents) and methanol as the solvent (approx. 0.5 M).
- Cool the solution to 0 °C in an ice bath.
- Add 4-bromostyrene oxide (1.0 equivalent) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction for the consumption of the epoxide by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
- The crude product is typically a viscous oil and can be used in the next step without further purification.

Step 1.2: Synthesis of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)(2-hydroxyethyl)carbamate

The secondary amine of the intermediate diol is selectively protected with a tert-butoxycarbonyl (Boc) group. This is crucial for directing the subsequent hydrogenation and preventing side

reactions.

Protocol:

- Dissolve the crude amino diol from the previous step (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Add Triethylamine (TEA) (1.5 equivalents) to the solution to act as a base.
- Cool the mixture to 0 °C.
- Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.
 - Safety Note: Di-tert-butyl dicarbonate is a flammable solid/liquid and can cause skin irritation and sensitization.[1][3][4] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
- Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
- Once the reaction is complete, wash the mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- The crude product can be purified by column chromatography on silica gel if necessary.

Step 1.3: Synthesis of tert-butyl 2-(4-bromophenyl)-5,6-dihydro-4H-1,4-oxazine-4-carboxylate

The N-Boc protected diol undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the desired dehydromorpholine (enamide) ring system.

Protocol:

- Combine the N-Boc protected diol (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalents) in toluene.

- Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
- Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 3-5 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ (aq) and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure dehydromorpholine precursor.

PART 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the chirality-inducing step, where the prochiral enamide is hydrogenated to the chiral morpholine with high enantioselectivity. The choice of the chiral phosphine ligand is critical for achieving high stereocontrol.

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